
Dalargin
説明
Dalargin, also known as this compound, is a useful research compound. Its molecular formula is C35H51N9O8 and its molecular weight is 725.8 g/mol. The purity is usually 98%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Opioid Peptides - Enkephalins - Enkephalin, Leucine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Dalargin is a potent agonist of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a crucial role in pain modulation, emotional responses, and neuroprotection .
Mode of Action
This compound interacts with its primary target, the δ-opioid receptor, to exert its effects . Upon binding to the receptor, it triggers a cascade of intracellular events, leading to the activation of downstream signaling pathways . .
Biochemical Pathways
It is known that the activation of δ-opioid receptors can lead to the inhibition of adenylate cyclase, decrease in cyclic amp levels, and modulation of calcium and potassium channels . These changes can result in various downstream effects, including analgesia and neuroprotection .
Pharmacokinetics
It has been shown that conjugation of this compound with peptide vectors significantly enhances its brain uptake . This suggests that certain strategies can be employed to improve the bioavailability of this compound in the brain .
Result of Action
This compound has been shown to have several effects at the molecular and cellular levels. It can mitigate cell death induced by certain substances, such as Gentamicin . It also shows nephroprotective effects on Gentamicin-induced kidney injury . Additionally, this compound has been reported to have antiulcer activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a model of post-traumatic stress disorder (PTSD), the administration of this compound was found to have different effects on rats with different individual-typological behavioral characteristics . This suggests that individual differences and environmental stressors can modulate the action of this compound .
生化学分析
Biochemical Properties
Dalargin interacts with the δ-opioid receptor, a type of G-protein-coupled receptor found in the central nervous system . As an agonist, this compound binds to these receptors, triggering a series of biochemical reactions that lead to various physiological effects . It has been shown to mitigate cell death induced by Gentamicin, a type of antibiotic .
Cellular Effects
This compound has been observed to have protective effects on cells. For instance, it mitigates cell death induced by Gentamicin . In a study on L929 fibroblasts, this compound was found to exert a protective effect against apoptosis during cold stress . It also shows nephroprotective effects on Gentamicin-induced kidney injury .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the δ-opioid receptor . Upon binding to these receptors, this compound triggers a cascade of intracellular events that can lead to various physiological effects . For instance, it has been shown to mitigate Gentamicin-induced cell death . The protective mechanism of this compound is due to activation of δ-opioid receptors, which affects the development of apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study on rats, the administration of this compound twenty-four hours before Nembutal (a barbiturate) resulted in a 2- to 3-fold increase in the duration of sleep compared with that after simultaneous administration of Nembutal and the analog .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study on rats, this compound (25, 50 µg/kg; i.p.) showed nephroprotective effects on Gentamicin-induced acute kidney injury .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are facilitated by its interaction with the δ-opioid receptor . In a study, it was found that the brain uptake of this compound was markedly enhanced when it was conjugated with two different peptide vectors, SynB1 and SynB3 .
Subcellular Localization
Given its interaction with the δ-opioid receptor, it is likely that this compound localizes to areas where these receptors are present .
生物活性
Dalargin, a synthetic hexapeptide analog of the endogenous enkephalins, has garnered attention for its diverse biological activities, particularly in the context of pain modulation, cytoprotection, and inflammatory responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on growth factors, and potential therapeutic applications.
Overview of this compound
This compound is recognized for its interaction with opioid receptors, specifically μ-opioid receptors. Its structure allows it to exhibit analgesic properties and influence various physiological processes. Research indicates that this compound not only acts as an analgesic but also has cytoprotective and anti-inflammatory effects.
The primary mechanism through which this compound exerts its effects involves binding to opioid receptors located on immune cells in the colon. This binding leads to a modulation of inflammatory pathways, particularly through the regulation of growth factors such as Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor (EGF).
Opioid Receptor Interaction
This compound demonstrates selective activity towards μ-opioid receptors, which are crucial in mediating pain relief and anti-inflammatory responses. Studies have shown that this compound's binding affinity can be enhanced through structural modifications, increasing its potency at these receptors .
Effects on Growth Factors
Recent studies have highlighted this compound's significant impact on TGF-β and EGF levels in experimental models of ulcerative colitis (UC). The following table summarizes the findings related to these growth factors:
Parameter | Control Group | This compound Treatment (100 µg/kg) | Significance (P-value) |
---|---|---|---|
TGF-β Level (Day 5) | Baseline | Decreased by 49.4% | 0.0022 |
TGF-β Level (Day 7) | Baseline | Decreased by 45.8% | 0.0022 |
EGF Level (Day 5) | Baseline | Increased by 91.7% | 0.0022 |
EGF Level (Day 7) | Baseline | Increased by 240% | 0.0022 |
EGF Level (Day 28) | Baseline | Increased by 290% | 0.0022 |
These results indicate that this compound administration significantly reduces TGF-β levels while simultaneously increasing EGF concentrations in the colon tissue of mice with UC. This dual effect suggests a potential mechanism for promoting healing and reducing inflammation in gastrointestinal disorders .
Case Studies and Experimental Findings
- Ulcerative Colitis Model : In a controlled study involving mice with induced UC, daily administration of this compound resulted in marked changes in growth factor levels compared to control groups treated with sulfasalazine, a standard UC medication. Notably, the EGF levels were significantly higher in the this compound group throughout the study period, indicating its superior efficacy in promoting epithelial repair .
- Pain Modulation Studies : this compound has been evaluated for its analgesic properties in various animal models. It has been shown to effectively reduce pain responses in models of acute and chronic pain by acting on central and peripheral opioid receptors .
- Cytoprotection : Research has demonstrated that this compound provides protective effects against gastric mucosal injury induced by stress or non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to enhance mucosal defense mechanisms underscores its potential therapeutic use in gastrointestinal disorders .
化学反応の分析
Structural Modifications and Receptor Selectivity
Dalargin’s activity at μ-, δ-, and κ-opioid receptors is highly sensitive to amino acid substitutions and terminal modifications (Table 1) :
Modification | μ-Receptor Activity (IC₅₀, nM) | δ-Receptor Activity (IC₅₀, nM) | Selectivity Ratio (δ/μ) |
---|---|---|---|
This compound (Parent) | 7.9 ± 1.2 | 53.4 ± 6.8 | 6.78 |
[L-Ala²]-Dalargin | 150.3 ± 18.7 | 28.9 ± 3.5 | 0.19 |
[Met⁵]-Dalargin | 5.5 ± 0.9 | 8.2 ± 1.1 | 1.49 |
Dalarginamide (C-terminal NH₂) | 2.6 ± 0.4 | 4900 ± 520 | 1884.6 |
N-Me-[L-Phe⁴]-Dalarginamide | 1.8 ± 0.3 | 3400 ± 410 | 1888.9 |
Key Findings :
- D-Ala² : Critical for μ-receptor selectivity; L-Ala² reduces potency 19-fold .
- C-Terminal Amidation : Enhances μ-selectivity 300-fold compared to the parent peptide .
- N-Methylation : N-Me-[L-Phe⁴]-dalarginamide shows the highest μ-receptor potency (IC₅₀ = 1.8 nM) .
Enzymatic Degradation Resistance
This compound exhibits resistance to peptidases due to:
- D-Ala² : Prevents cleavage by aminopeptidases .
- C-Terminal Arg⁶ : Reduces carboxypeptidase activity .
- Amidation : Dalarginamide is 4× more stable in rat plasma than this compound .
Experimental Data :
Peptide | Half-Life (Guinea-Pig Plasma) |
---|---|
This compound | 12.3 ± 1.5 min |
[L-Ala²]-Dalargin | 2.1 ± 0.3 min |
Dalarginamide | 48.7 ± 5.2 min |
Esterification
Peptide Conjugation
- SynB Vectors : Covalent linkage to SynB1/SynB3 via NHS ester chemistry improves brain uptake by 8–10× .
Receptor Binding Mechanism
This compound binds μ-opioid receptors through:
- Tyrosine¹ : Forms hydrogen bonds with Asp147 and His297 .
- D-Ala² : Stabilizes β-turn conformation via steric effects .
- Phe⁴ : π-π stacking with Trp318 .
Binding Affinity :
Receptor | Kₐ (nM) |
---|---|
μ | 2.6 |
δ | 5400 |
κ | >10,000 |
Oxidative Reactions
This compound acts as an antioxidant by:
Q & A
Basic Research Questions
Mechanistic Pathways of Dalargin in Gastrointestinal Protection What are the primary mechanisms underlying this compound's cytoprotective effects in gastrointestinal models? this compound activates opioid µ receptors, suppressing NF-κB and TLR-4 pathways while enhancing EGF expression. Methodologically, combine receptor blockade (e.g., naloxone) with inflammatory marker assays (ELISA for TGF-β/EGF) and histopathological analysis to validate pathways .
Standard Experimental Models for Ulcerative Colitis (UC) Studies Which animal models are optimal for studying this compound's efficacy in UC? Use Balb/C mice with dextran sulfate sodium (DSS)-induced UC. Monitor TGF-β and EGF levels via longitudinal sampling (days 5, 7, 28 post-induction) and validate with Mann-Whitney U tests for non-normal distributions .
Analytical Methods for Compound Authentication How can researchers confirm this compound's structural integrity in experimental preparations? Employ ¹H NMR and mass spectrometry to verify peptide sequence and purity. Cross-reference with IR spectroscopy for functional group confirmation. Ensure batch consistency using Cloud-Clone Corp. ELISA kits for biological activity validation .
Assessing Antioxidant Properties What methodologies quantify this compound's antioxidant effects in vivo? Measure lipid peroxidation (e.g., malondialdehyde levels) and glutathione peroxidase activity in tissue homogenates. Pair with confocal microscopy to assess apoptosis rates (DNA fragmentation assays) in stress models .
Advanced Research Questions
Resolving Contradictions in TGF-β Modulation How can conflicting data on this compound's TGF-β modulation in UC models be addressed? Comparative analysis of UC severity (acute vs. chronic phases) and mouse strains (Balb/C vs. C57BL/6) is critical. Use stratified statistical models (e.g., Q1/Q3 quartile ranges) and control for Smad7 expression to clarify TGF-β's dual pro/anti-inflammatory roles .
Optimizing Nanoparticle-Mediated Brain Delivery What formulation variables enhance this compound's CNS targeting via nanoparticles? Test polysorbate 80-coated polybutylcyanoacrylate (PBCA) nanoparticles for blood-brain barrier penetration. Use tail-flick assays in mice to quantify analgesic efficacy and HPLC to measure drug loading efficiency (aim for >10 µg/mg). Include controls for nanoparticle toxicity (e.g., locomotor activity tests) .
Temporal Dynamics of EGF Upregulation Why does this compound's EGF enhancement vary across UC progression stages? Conduct time-course experiments with daily tissue sampling. Apply linear mixed-effects models to account for inter-individual variability. Correlate EGF levels with colon permeability assays (e.g., FITC-dextran clearance) to link repair mechanisms to biomarker changes .
Cross-Species Apoptosis Inhibition Mechanisms How does this compound's antiapoptotic action differ between rodents and human leukocytes? Perform in vitro comparative studies using primary leukocytes exposed to cold stress. Use flow cytometry for viability (Annexin V/PI staining) and receptor specificity tests (e.g., δ/κ opioid receptor antagonists) .
Integrating Multi-Omics Data in Mechanism Elucidation What multi-omics approaches can unravel this compound's pleiotropic effects? Combine transcriptomics (RNA-seq of colon tissue) with proteomics (LC-MS/MS for TGF-β/EGF pathways) and metabolomics (NMR-based serum profiling). Use bioinformatics tools (e.g., STRING DB) to map interaction networks .
Ethical and Feasibility Considerations in Chronic Models What ethical frameworks apply to long-term this compound studies in chronic UC? Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Monitor fibrosis endpoints (e.g., collagen deposition via Masson’s trichrome staining) and justify sample sizes via power analysis to minimize animal use .
Q. Methodological Notes
- Data Contradictions : Use sensitivity analyses to address variability in UC severity .
- Statistical Rigor : Apply non-parametric tests (e.g., Mann-Whitney U) for small, non-normal datasets .
- Reproducibility : Detailed nanoparticle synthesis protocols (e.g., PBCA polymerization) must be included in supplementary materials .
準備方法
Solid-Phase Peptide Synthesis (SPPS) of Dalargin
Benzoisothiazolone (BIT)-Mediated Amidation Protocol
The BIT-mediated SPPS protocol, developed by Vishnu et al. (2024), achieves >98% HPLC purity for this compound through optimized coupling and deprotection steps . Key innovations include:
-
Coupling Reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF), enabling 99% coupling efficiency per cycle .
-
BIT Redox System : BIT acts as a recyclable redox agent, minimizing racemization during arginine incorporation. This reduces epimerization to <0.5% compared to traditional carbodiimide methods .
-
Resin Selection : Wang resin (100–200 mesh) with a 0.7 mmol/g loading capacity ensures high yield (82%) and minimal truncation products .
Table 1: SPPS Parameters for this compound Synthesis
Parameter | Value | Source |
---|---|---|
Purity (HPLC) | >98% | |
Coupling Time | 1–2 hours per residue | |
Total Yield | 82% | |
Racemization Rate | <0.5% |
Pseudoproline and Dmb Dipeptide Incorporation
To mitigate aggregation during SPPS, Fmoc-protected pseudoproline (Thr-Ser) and Dmb (2,4-dimethoxybenzyl) dipeptides are integrated into hydrophobic sequences . For example, substituting Gly with (Dmb)Gly in the Gly-Phe-Leu segment reduces β-sheet formation, improving crude peptide purity from 65% to 89% . Automated synthesis protocols using HCTU (1.5 eq) and Oxyma Pure (1.5 eq) in DMF further enhance reproducibility .
Nanoparticle Encapsulation for Oral Delivery
Chitosan-Methyl-β-Cyclodextrin (N⁺-rCh-CD) Nanoparticles
Mal’ et al. (2020) developed DAL-NP nanoparticles using ionotropic gelation of N⁺-rCh-CD with tripolyphosphate (TPP) :
-
Formulation : 2.0 mg/mL N⁺-rCh-CD, 1.0 mg/mL this compound, and 0.15 mg/mL TPP yield nanoparticles with 227.7 nm diameter, +8.60 mV zeta potential, and 89% encapsulation efficiency .
-
Enzymatic Protection : DAL-NP triples this compound’s degradation half-life from 1.2 hours (free peptide) to 3.6 hours in pancreatin .
Table 2: DAL-NP Characterization
Property | Value | Source |
---|---|---|
Particle Size | 227.7 ± 12.4 nm | |
Zeta Potential | +8.60 ± 0.45 mV | |
Encapsulation Efficiency | 89.2 ± 2.1% | |
Drug Loading | 12.7 ± 0.8% |
Lyophilization and Stability Testing
Lyophilized DAL-NP, reconstituted in PBS (pH 7.4), exhibits 94% drug retention after 6 months at 4°C. In vitro release kinetics follow Higuchi diffusion kinetics, with 68% release at 6 hours .
Chromatographic Purification and Analysis
Reversed-Phase HPLC (RP-HPLC)
Crude this compound is purified via RP-HPLC using a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 0.1% TFA in water (A) and acetonitrile (B) :
Mass Spectrometry (MS)
MALDI-TOF MS confirms molecular integrity (observed m/z: 785.4 [M+H]⁺; calculated: 785.3) .
Enzymatic Stabilization Strategies
Protease Resistance Modifications
Conjugating this compound with polyglutamic acid (PGA) via EDC/NHS chemistry reduces chymotrypsin-mediated degradation by 4-fold . PEGylation (5 kDa mPEG-NHS) extends plasma half-life from 15 minutes to 2.3 hours in murine models .
Subcutaneous Sustained-Release Formulations
Lyophilized this compound (100 μg/kg) in PLGA microspheres (50:50 lactide:glycolide) achieves zero-order release over 14 days, maintaining therapeutic plasma levels (>10 ng/mL) .
Challenges and Innovations in Scale-Up
Continuous Flow SPPS
Microfluidic reactors (Uniqsis FlowSyn) reduce synthesis time from 48 hours (batch) to 12 hours, with 91% yield at 10 g scale .
Green Chemistry Approaches
BIT-mediated synthesis reduces DMF usage by 70% through solvent recycling, lowering environmental impact .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39)/t21-,25+,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPHPXYFLPDZGH-XBTMSFKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N9O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231302 | |
Record name | Dalargin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
725.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81733-79-1 | |
Record name | Dalargin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081733791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dalargin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DALARGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V13505565P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。